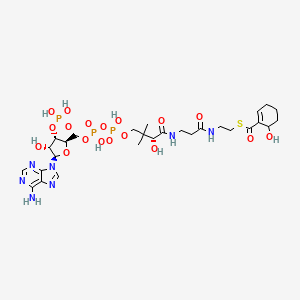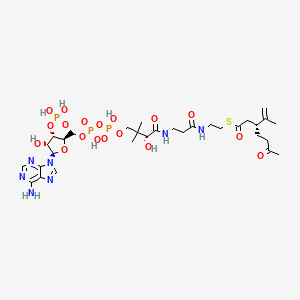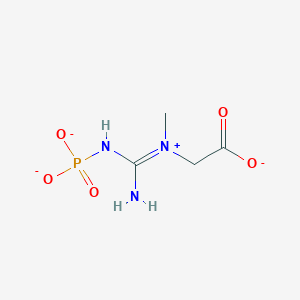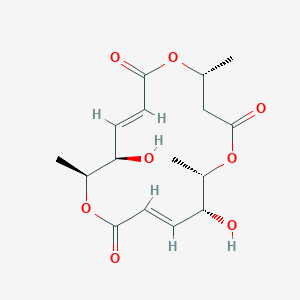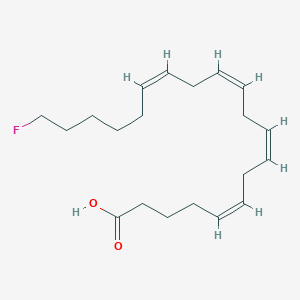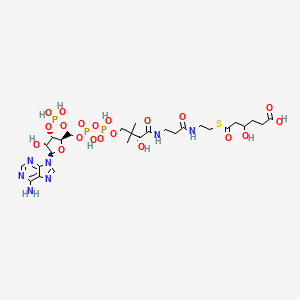
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Formation of the dione structure through aldol condensation reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: Addition of methyl groups using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of dione to diol using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, diols.
Substitution Products: Halides, ethers.
Wissenschaftliche Forschungsanwendungen
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandins: Similar in structure and biological activity.
Steroids: Share common functional groups and synthetic routes.
Terpenoids: Exhibit similar chemical reactivity and applications.
Uniqueness
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities.
Eigenschaften
CAS-Nummer |
74159-84-5 |
|---|---|
Molekularformel |
C22H38O5 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one |
InChI |
InChI=1S/C22H38O5/c1-3-4-13-22(2,27)14-9-12-19-18(20(25)15-21(19)26)11-8-6-5-7-10-17(24)16-23/h9,12,18-19,21,23,26-27H,3-8,10-11,13-16H2,1-2H3/b12-9+/t18-,19-,21-,22?/m1/s1 |
InChI-Schlüssel |
KZRFFIVMBRBAAB-CFZYSXGVSA-N |
SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)CO)O)O |
Isomerische SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)CO)O)O |
Kanonische SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)CO)O)O |
Synonyme |
11 alpha, 16 alpha, beta-dihydroxy-1,9-dioxo-1-hydroxymethyl-16-methyl-13-trans-prostene CL 115,574 CL 115574 CL-115574 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


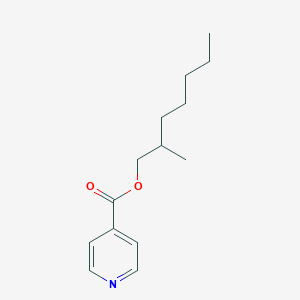
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)
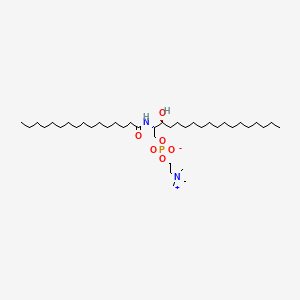

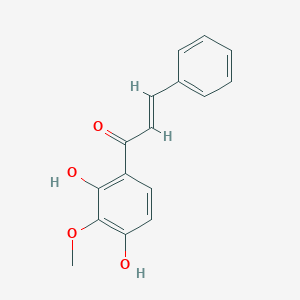
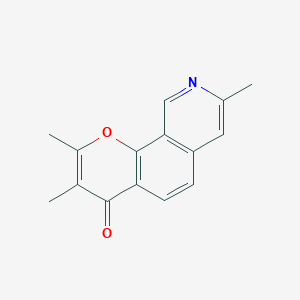
![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)
